3,4-dihydro-2H-1-benzopyran-4-ylmethanol
Overview
Description
3,4-Dihydro-2H-1-benzopyran-4-ylmethanol is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a methanol group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate alkene in the presence of a catalyst to form the benzopyran ring system. The methanol group can then be introduced through a subsequent reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. Catalysts and reaction conditions are carefully selected to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-4-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-2-one:
2H-1-Benzopyran, 3,4-dihydro-: Another benzopyran derivative with different substituents.
Uniqueness
3,4-Dihydro-2H-1-benzopyran-4-ylmethanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-ylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBYIVDOVFNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.